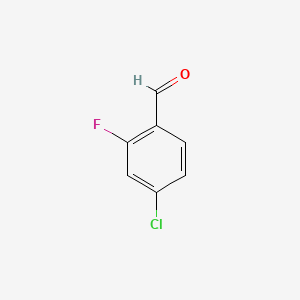

4-Chloro-2-fluorobenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-2-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFO/c8-6-2-1-5(4-10)7(9)3-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVGYSEIWAOOIJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369284 | |

| Record name | 4-Chloro-2-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61072-56-8 | |

| Record name | 4-Chloro-2-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-2-fluorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A-Technical-Guide-to-4-Chloro-2-fluorobenzaldehyde-Properties-and-Applications

Abstract

4-Chloro-2-fluorobenzaldehyde is a key bifunctional aromatic compound, serving as a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1][2] Its unique substitution pattern, featuring a reactive aldehyde group and two distinct halogen atoms (chlorine and fluorine), imparts specific reactivity and properties that are highly valued in medicinal and process chemistry.[2][3] This guide provides an in-depth analysis of the core physicochemical properties of this compound, detailed protocols for its analytical characterization, and insights into its handling and synthetic utility, tailored for researchers and drug development professionals.

Core Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its application in synthetic chemistry. These properties dictate the reaction conditions, purification strategies, and formulation approaches.

Structural and General Properties

The compound is a white to light yellow or pale cream crystalline solid or powder at room temperature.[1][4] Its halogenated benzaldehyde structure is the primary determinant of its chemical behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄ClFO | [1][5][6] |

| Molecular Weight | 158.56 g/mol | [1][5][7] |

| CAS Number | 61072-56-8 | [4][5][7] |

| Appearance | White to pale cream/light yellow crystals or powder | [1][4] |

| Melting Point | 58-61 °C | [1][3] |

| Boiling Point | 118-120 °C | [3][8] |

| Density | 1.4 ± 0.1 g/cm³ | [8] |

| IUPAC Name | This compound | [5][7] |

Solubility Profile

Understanding the solubility is crucial for selecting appropriate reaction solvents and purification methods. This compound is reported to be insoluble in water.[5] However, based on the "like dissolves like" principle, it is expected to be soluble in common organic solvents such as ethyl acetate, chloroform, and hexane, similar to its structural analog, 4-chlorobenzaldehyde.[9]

Safety and Handling

As a reactive chemical intermediate, proper handling is paramount. This compound is classified as a substance that causes skin and serious eye irritation.[7][8] It may also cause respiratory irritation.[7][8] It is noted to be air-sensitive and incompatible with strong oxidizing agents, acids, bases, and reducing agents.[5][10]

Key Safety Precautions:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[10][11]

-

Ventilation: Use only outdoors or in a well-ventilated area.[10][11]

-

Storage: Store in a cool, dry, well-ventilated place with the container tightly closed, preferably under an inert atmosphere like nitrogen.[1][10][11] Recommended storage temperature is between 2 - 8 °C.[1]

Spectroscopic and Chromatographic Characterization

Accurate characterization is the bedrock of chemical synthesis, ensuring identity, purity, and structural integrity. The following sections detail the expected spectroscopic signatures and a standard chromatographic method for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The electron-withdrawing effects of the fluorine, chlorine, and aldehyde groups create a distinct and predictable pattern in the aromatic region of the NMR spectra.

-

¹H NMR: The spectrum will show three signals in the aromatic region (typically δ 7.0-8.0 ppm) and one singlet for the aldehyde proton (typically δ 9.5-10.5 ppm). The fluorine atom will cause characteristic splitting (coupling) of the adjacent proton signals.

-

¹³C NMR: The spectrum will display seven distinct signals, including a downfield signal for the carbonyl carbon (δ > 185 ppm) and signals for the six aromatic carbons, with those bonded to halogens showing characteristic shifts.

-

¹⁹F NMR: A single resonance is expected, providing confirmation of the fluorine's presence and chemical environment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key diagnostic peaks are:

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700-1720 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹.

-

Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.

-

C-F and C-Cl Stretches: Absorptions in the fingerprint region, typically between 1000-1300 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): The spectrum will show a molecular ion peak at m/z ≈ 158.

-

Isotopic Pattern: A characteristic feature will be the presence of an M+2 peak at m/z ≈ 160, with an intensity approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Experimental Protocols

The following protocols describe standard, self-validating methodologies for the quality control and characterization of this compound.

Protocol: Purity Assessment by Reverse-Phase HPLC

This protocol outlines a high-performance liquid chromatography (HPLC) method for determining the purity of a sample. The causality behind this choice is its high resolution, sensitivity, and reproducibility for analyzing aromatic compounds.

Methodology:

-

Sample Preparation: Accurately weigh ~5 mg of this compound and dissolve it in 10 mL of acetonitrile to create a 0.5 mg/mL stock solution. Further dilute to ~50 µg/mL with the mobile phase.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

-

Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Caption: HPLC Purity Analysis Workflow.

Protocol: Structural Confirmation by NMR Spectroscopy

This protocol ensures the chemical identity and structure of the compound. The choice of deuterated chloroform (CDCl₃) as a solvent is due to its excellent dissolving power for nonpolar to moderately polar organic compounds and its clean spectral window.

Methodology:

-

Sample Preparation: Dissolve 10-15 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum.

-

Acquire a ¹³C{¹H} (proton-decoupled) NMR spectrum.

-

Acquire a ¹⁹F NMR spectrum if available.

-

-

Analysis: Process the spectra and compare the chemical shifts, multiplicities, and coupling constants with established reference data to confirm the structure.

Caption: NMR Structural Confirmation Logic.

Synthetic Utility and Reactivity

This compound is a versatile building block primarily due to the reactivity of its aldehyde group and the influence of the halogen substituents on the aromatic ring.[2][3]

-

Aldehyde Reactions: The formyl group readily undergoes reactions typical of aldehydes, such as Knoevenagel condensations, Wittig reactions, reductions to the corresponding alcohol, and oxidations to the carboxylic acid.[2]

-

Aromatic Substitution: The electron-withdrawing nature of the aldehyde and halogen groups deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SₙAr). The fluorine atom, in particular, is a good leaving group in SₙAr reactions, a principle often exploited in the synthesis of complex molecules.

Its application as a pharmaceutical intermediate is well-documented, contributing to the synthesis of anti-cancer and anti-inflammatory agents.[1][2] In the agrochemical industry, it is used to create effective pesticides and herbicides.[1]

Conclusion

This compound is a high-value chemical intermediate with a well-defined set of physical and spectral properties. Its utility in drug development and material science is directly linked to its distinct reactivity, which is governed by the interplay of its aldehyde and halogen functionalities. The analytical protocols provided herein offer robust, self-validating systems for ensuring the quality and identity of this compound, which is a critical prerequisite for its successful application in research and manufacturing.

References

-

Ningbo Inno Pharmchem Co., Ltd. (2025, December 26). The Role of this compound in Pharmaceutical Synthesis. Pharmarecipients. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

-

Solubility of Things. (n.d.). 4-Chlorobenzaldehyde. Retrieved January 7, 2026, from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025, October 11). This compound: Properties, Uses, and Sourcing. Retrieved January 7, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound, 98% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. scbt.com [scbt.com]

- 7. This compound | C7H4ClFO | CID 2724908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-Chloro-2-fluorobenzaldehyde (CAS No. 61072-56-8): A Cornerstone Intermediate in Modern Synthesis

This guide provides an in-depth technical overview of 4-Chloro-2-fluorobenzaldehyde, a pivotal chemical intermediate for professionals in research, development, and pharmaceutical manufacturing. We will move beyond a simple recitation of facts to explore the causality behind its synthetic utility, its reactivity, and the protocols necessary for its effective and safe implementation.

Introduction: The Strategic Importance of a Dihalogenated Aromatic Aldehyde

This compound (CAS No. 61072-56-8) is a highly versatile aromatic aldehyde that has emerged as a crucial building block in the synthesis of complex organic molecules.[1] Its value lies in the unique electronic and steric properties imparted by the specific arrangement of its functional groups: a reactive aldehyde, an electron-withdrawing chlorine atom, and a highly electronegative fluorine atom.[2] This trifecta of functionalities allows chemists to orchestrate a wide range of synthetic transformations, making it an indispensable intermediate in the production of high-value compounds, particularly in the pharmaceutical and agrochemical sectors.[1][2][3]

The presence of fluorine is especially significant in drug development. Incorporating fluorine into a drug candidate can enhance critical properties such as metabolic stability, lipophilicity, and binding affinity to target proteins, ultimately improving the molecule's pharmacokinetic and pharmacodynamic profile.[4][5] The chlorine atom, in turn, provides an additional site for modification, often through cross-coupling reactions, further expanding its synthetic potential.[4] Consequently, this compound is frequently employed in the synthesis of novel therapeutic agents, including anti-cancer and anti-inflammatory drugs.[1][2]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical properties is fundamental to its application in the laboratory and in scale-up operations. The data below has been compiled from various authoritative sources to provide a reliable reference.

| Property | Value |

| CAS Number | 61072-56-8[1][6] |

| Molecular Formula | C₇H₄ClFO[1][6] |

| Molecular Weight | 158.56 g/mol [1][6] |

| Appearance | White to light yellow or yellow-beige powder/crystals[1][7] |

| Melting Point | 58 - 61 °C[1][7] |

| Boiling Point | 118 - 120 °C[3][7] |

| Density | 1.4 ± 0.1 g/cm³[7] |

| Flash Point | 80.7 ± 21.8 °C[7] |

| Water Solubility | Insoluble[7] |

| Purity | ≥ 98% (GC)[1] |

| MDL Number | MFCD00143282[1] |

| PubChem CID | 2724908[1][8] |

For definitive structural confirmation, a suite of spectroscopic data is available for this compound, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, FT-IR, Raman, and Mass Spectrometry (GC-MS).[8][9] Researchers are encouraged to consult spectral databases like SpectraBase for detailed information.[9]

Synthesis and Purification Methodologies

The reliable synthesis and purification of this compound are critical for ensuring the quality and yield of downstream products.[2] While multiple synthetic routes exist, a common approach involves the controlled oxidation or reduction of a suitable precursor.

General Synthesis Workflow

A prevalent strategy for synthesizing substituted benzaldehydes is the oxidation of the corresponding benzyl alcohol or the reduction of the corresponding benzoic acid. For this compound, synthesis can be envisioned starting from 4-Chloro-2-fluorobenzoic acid.[10]

Caption: A representative synthesis pathway for this compound.

Laboratory-Scale Purification Protocol: Recrystallization

Causality: Recrystallization is the method of choice for purifying crystalline solids like this compound. It operates on the principle that the solubility of a compound increases in a hot solvent and decreases as the solution cools. Impurities, which are present in smaller quantities, remain in the solution (the "mother liquor") while the pure compound crystallizes out. The choice of solvent is critical; an ideal solvent will dissolve the compound well when hot but poorly when cold.

Step-by-Step Protocol:

-

Solvent Selection: Based on polarity, a common solvent system for benzaldehyde derivatives is an ethanol/water or hexane/ethyl acetate mixture.[11] Perform small-scale tests to determine the optimal solvent or solvent pair.

-

Dissolution: Place the crude this compound solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., ethanol) with stirring until the solid is just fully dissolved.[11]

-

Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil the solution for a few minutes. Perform a hot filtration through fluted filter paper to remove the charcoal.[11]

-

Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.[11]

-

Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor. Dry the crystals thoroughly in a vacuum oven at a temperature safely below the melting point (e.g., 40-45 °C).[11]

Chemical Reactivity and Strategic Applications

The synthetic utility of this compound stems from the reactivity of its aldehyde group and its halogenated aromatic ring.

Key Reaction Pathways

-

Aldehyde Transformations: The aldehyde group is a hub of reactivity. It readily participates in condensation reactions like Knoevenagel, Aldol, and Schiff base formations, which are fundamental for building complex heterocyclic systems often found in pharmaceuticals.[2][4] It can also be reduced to the corresponding benzyl alcohol or oxidized to the benzoic acid, providing pathways for functional group interconversion.[4]

-

Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nature of the fluorine, chlorine, and aldehyde groups activates the aromatic ring towards nucleophilic attack. The fluorine atom, being at the ortho position to the aldehyde, is particularly susceptible to displacement by nucleophiles. This is a key reaction for introducing new functionalities onto the aromatic core.

Caption: Knoevenagel condensation: a typical application of the aldehyde group.

Applications in Drug Development and Agrochemicals

This compound is a well-established intermediate in the synthesis of a variety of biologically active molecules.[1]

-

Pharmaceuticals: It serves as a foundational building block for synthesizing Active Pharmaceutical Ingredients (APIs).[3] Its structure is incorporated into molecules targeting a range of conditions, highlighting its importance in creating scaffolds for anti-cancer and anti-inflammatory drugs.[1][2]

-

Agrochemicals: In the agricultural industry, it is used to produce advanced pesticides and crop protection agents, contributing to improved crop yields and resilience.[3]

-

Specialty Chemicals: Beyond life sciences, it is also employed in the production of specialty dyes and materials where its unique structure helps to fine-tune chemical and physical properties.[1][3]

Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable when working with any chemical intermediate. This compound is classified as hazardous and requires careful handling.

Hazard Identification

The Globally Harmonized System (GHS) classification for this compound includes the following hazards:

| Safety Information | Details |

| Signal Word | Warning[7][8][12] |

| Pictograms | GHS07 (Exclamation Mark) |

| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338[8][12] |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection.[12][13] |

Handling and Storage Protocol

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors.[12][13] Prevent contact with skin and eyes. Wash hands thoroughly after handling.[13]

-

Storage: Store in a cool, dry, and well-ventilated place.[13] The recommended storage temperature is between 2 - 8 °C.[1] Keep the container tightly closed and stored away from incompatible materials such as strong oxidizing agents, acids, and bases.[13]

First Aid Measures

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[12][13]

-

Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[12][13]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[12][13]

-

Ingestion: Clean mouth with water and seek medical attention.[12][13]

Conclusion

This compound is more than a mere chemical reagent; it is a strategic tool for molecular design and synthesis. Its unique combination of reactive sites allows for the efficient construction of complex and high-value molecules. For researchers and drug development professionals, a comprehensive understanding of its properties, reactivity, and handling requirements is essential for leveraging its full potential to accelerate innovation in medicine, agriculture, and materials science. The consistent purity of this intermediate is paramount, as it directly impacts the yield and quality of the final Active Pharmaceutical Ingredient (API).[2]

References

- Ningbo Inno Pharmchem Co., Ltd. (2025, December 26). The Role of this compound in Pharmaceutical Synthesis. Google Cloud.

- Chem-Impex. This compound. Chem-Impex.

- Santa Cruz Biotechnology. This compound | CAS 61072-56-8. SCBT.

- Ningbo Inno Pharmchem Co., Ltd. (2025, November 1). Key Applications of 4-Chloro-2,6-difluorobenzaldehyde in Chemical Synthesis. Google Cloud.

- ChemicalBook. This compound synthesis. ChemicalBook.

- SpectraBase. This compound. SpectraBase.

- ECHEMI. Buy this compound from ATK CHEMICAL COMPANY LIMITED. ECHEMI.

- PubChem. This compound | C7H4ClFO | CID 2724908. PubChem.

- Sigma-Aldrich. This compound AldrichCPR. Sigma-Aldrich.

- Tokyo Chemical Industry (India) Pvt. Ltd. This compound | 61072-56-8. TCI Chemicals.

- Sigma-Aldrich. This compound AldrichCPR. Sigma-Aldrich.

- Ningbo Inno Pharmchem Co., Ltd. (2025, October 11). This compound: Properties, Uses, and Sourcing from NINGBO INNO PHARMCHEM. Google Cloud.

- Thermo Fisher Scientific. SAFETY DATA SHEET. Thermo Fisher Scientific.

- Fisher Scientific. SAFETY DATA SHEET. Fisher Scientific.

- Benchchem. Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives. Benchchem.

- Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of 4-Chloro-3-fluorobenzaldehyde in Pharmaceutical Synthesis. Google Cloud.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. scbt.com [scbt.com]

- 7. echemi.com [echemi.com]

- 8. This compound | C7H4ClFO | CID 2724908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. fishersci.com [fishersci.com]

4-Chloro-2-fluorobenzaldehyde molecular weight and formula

An In-Depth Technical Guide to 4-Chloro-2-fluorobenzaldehyde: A Cornerstone Intermediate in Modern Synthesis

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It delves into the core attributes of this compound, from its fundamental molecular characteristics to its strategic applications, synthesis, and analytical validation. The narrative is structured to provide not just data, but actionable, field-proven insights grounded in established scientific principles.

Core Compound Identification and Physicochemical Properties

This compound is a substituted aromatic aldehyde whose unique electronic and steric properties make it a highly valuable precursor in multi-step organic synthesis.[1] The strategic placement of a chlorine atom at the C4 position and a highly electronegative fluorine atom at the C2 position, ortho to the aldehyde group, imparts distinct reactivity to the molecule. This substitution pattern is crucial for its role in constructing complex molecular architectures, particularly within the pharmaceutical and agrochemical sectors.[2][3]

The fundamental properties of this compound are summarized below, providing a baseline for its handling, application, and analysis.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄ClFO | [1][4][5][6] |

| Molecular Weight | 158.56 g/mol | [1][4][5][6] |

| CAS Number | 61072-56-8 | [1][5][6][7] |

| IUPAC Name | This compound | [4][7] |

| Appearance | White to light yellow/pale cream crystalline powder or crystals. | [1][7] |

| Melting Point | 58 - 61 °C | [1][3] |

| Purity (Typical) | ≥ 98% (by GC) | [1] |

| InChI Key | UVGYSEIWAOOIJR-UHFFFAOYSA-N | [5][7] |

| SMILES | O=Cc1c(F)cc(Cl)cc1 | [5][7] |

The Synthetic Versatility of this compound

The utility of this compound stems from the orchestrated reactivity of its functional groups. The aldehyde provides a reactive handle for a multitude of classic transformations, while the halogen substituents modulate the electronic properties of the aromatic ring and serve as sites for further functionalization.

Key Reactive Features:

-

Aldehyde Group: Readily participates in nucleophilic additions, condensations (e.g., Knoevenagel, Aldol), reductive aminations, and oxidations to the corresponding carboxylic acid. This is the primary site for building molecular complexity.[2][8]

-

Fluorine Substituent: As a strongly electron-withdrawing group, it activates the aromatic ring for nucleophilic aromatic substitution (SNA_r_) reactions, particularly at the adjacent C1 (aldehyde) and C3 positions. In drug development, the inclusion of fluorine is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity.[8]

-

Chlorine Substituent: The C-Cl bond can be functionalized through various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This provides a secondary, orthogonal site for molecular elaboration.

The interplay of these features makes this compound a versatile node for synthesizing diverse chemical scaffolds.

Caption: Core reactivity pathways of this compound.

Synthesis and Manufacturing Considerations

While multiple synthetic routes exist, a common laboratory and industrial approach involves the targeted oxidation of the corresponding benzyl alcohol or the reduction of the benzoic acid derivative. A plausible and widely referenced pathway originates from 4-Chloro-2-fluorobenzoic acid.[9] The choice of reagents and conditions is critical to ensure high purity and yield, minimizing side reactions such as over-reduction or unwanted substitutions.

Illustrative Synthetic Workflow: Reduction of 4-Chloro-2-fluorobenzoic Acid

This protocol is a representative method. Reagent choice and reaction conditions must be optimized for scale and safety.

-

Activation: Convert 4-Chloro-2-fluorobenzoic acid to a more reactive intermediate, such as an acid chloride (using thionyl chloride or oxalyl chloride) or an ester. This step is crucial for facilitating a controlled reduction.

-

Reduction: The activated intermediate is then reduced to the aldehyde. A selective reducing agent like lithium tri-tert-butoxyaluminum hydride (LBAL) or diisobutylaluminium hydride (DIBAL-H) is often employed to prevent over-reduction to the benzyl alcohol.

-

Work-up and Quenching: The reaction is carefully quenched, typically with an aqueous acid solution, to neutralize the reducing agent and hydrolyze any intermediates.

-

Extraction & Purification: The crude product is extracted from the aqueous phase using an organic solvent (e.g., dichloromethane, ethyl acetate). The combined organic layers are then washed, dried, and concentrated. Final purification is typically achieved via column chromatography on silica gel or recrystallization to yield the high-purity product.[10]

Caption: General synthetic workflow from the corresponding benzoic acid.

Applications in Drug Discovery and Pharmaceutical Development

This compound is not merely a synthetic tool but a strategic building block for active pharmaceutical ingredients (APIs). Its derivatives are prominent in the development of novel therapeutics, particularly in oncology and immunology.[1][2]

-

Anti-Cancer Agents: The compound serves as a precursor for synthesizing complex heterocyclic systems that form the core of kinase inhibitors and other targeted anti-cancer therapies.[2]

-

Anti-Inflammatory Drugs: It is utilized in the construction of molecules designed to modulate inflammatory pathways.[2]

-

Agrochemicals: Beyond pharmaceuticals, it is a key intermediate in producing advanced pesticides and crop protection agents.[3]

The rationale for its use is rooted in the principles of medicinal chemistry. The fluorine atom can block sites of metabolic oxidation, increasing the drug's half-life, while the overall electronic profile of the substituted ring can be fine-tuned to optimize binding to a biological target.[8]

Quality Control: A Validated GC Method for Purity Assessment

Ensuring the purity of this intermediate is paramount, as impurities can lead to unwanted side products and complicate downstream processes, ultimately affecting the quality of the final API.[2] Gas Chromatography (GC) with a Flame Ionization Detector (FID) is a robust and widely accepted method for assessing purity and profiling volatile impurities.[11]

Step-by-Step GC-FID Protocol

-

System Preparation:

-

Instrument: Gas Chromatograph with FID.[11]

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

-

Carrier Gas: High-purity Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

-

-

Standard and Sample Preparation:

-

Standard: Prepare a standard solution of this compound (of known high purity) in a suitable solvent (e.g., HPLC-grade Acetone or Ethyl Acetate) at a concentration of ~1 mg/mL.

-

Sample: Accurately weigh and dissolve the sample to be tested in the same solvent to achieve the same nominal concentration as the standard.

-

-

Instrumental Conditions:

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1.0 µL (Split mode, e.g., 50:1 split ratio).

-

Oven Temperature Program:

-

Initial: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 15 °C/min.

-

Final: Hold at 250 °C for 5 minutes.

-

-

Detector (FID) Temperature: 280 °C.

-

-

Analysis and Data Interpretation:

-

Inject the standard to determine the retention time and response factor.

-

Inject the sample solution.

-

Calculate the purity by area percent normalization: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100. This method assumes all components have a similar response factor, which is a reasonable starting point for purity assessment.

-

| Parameter | Recommended Setting | Rationale |

| Technique | Gas Chromatography (GC-FID) | Ideal for analyzing volatile and thermally stable compounds like benzaldehydes.[11] |

| Column | Medium-polarity (e.g., 5% Phenyl Polysiloxane) | Provides good separation of the main component from related impurities. |

| Oven Program | Temperature Gradient | Ensures elution of both volatile and less-volatile impurities within a reasonable run time. |

| Detector | Flame Ionization Detector (FID) | Offers high sensitivity for organic compounds and a wide linear range. |

Safety, Handling, and Storage Protocols

Adherence to strict safety protocols is non-negotiable when handling this compound. The compound is classified as a hazardous substance.[12]

GHS Hazard Information: [4]

-

Pictogram: Warning

-

Hazard Statements:

Mandatory Handling and Storage Procedures

| Protocol | Guideline | Justification & Source |

| Personal Protective Equipment (PPE) | Wear chemical safety goggles, nitrile gloves, and a lab coat. | To prevent skin and eye contact, which causes irritation. |

| Ventilation | Handle exclusively in a certified chemical fume hood. | To avoid inhalation of powder or vapors, which can cause respiratory irritation.[13] |

| First Aid (Eyes) | Immediately rinse with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention. | To mitigate serious eye irritation.[12] |

| First Aid (Skin) | Wash off immediately with plenty of soap and water. Remove contaminated clothing. | To treat skin irritation.[12] |

| Spill Management | Sweep up spilled solid carefully, avoiding dust generation. Place in a sealed container for disposal. | To prevent environmental release and exposure.[14] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area (recommended 2-8 °C). | To maintain compound stability and prevent degradation. |

| Incompatibilities | Keep away from strong oxidizing agents, strong acids, and strong bases. | To avoid vigorous and potentially hazardous reactions.[13] |

Conclusion

This compound is a strategically vital intermediate whose value is defined by the precise arrangement of its functional groups. Its versatile reactivity profile has cemented its role as a key building block in the synthesis of high-value molecules, particularly in the pharmaceutical industry. A thorough understanding of its properties, synthetic pathways, analytical validation, and safety protocols is essential for any scientist or researcher aiming to leverage this compound to its full potential in driving innovation in drug discovery and chemical development.

References

-

This compound | C7H4ClFO | CID 2724908. PubChem. [Link]

-

The Role of this compound in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Key Applications of 4-Chloro-2,6-difluorobenzaldehyde in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

This compound: Properties, Uses, and Sourcing. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C7H4ClFO | CID 2724908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. This compound, 98% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. nbinno.com [nbinno.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. 4-Chloro-3-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 4-Chloro-2-fluorobenzaldehyde

This guide provides an in-depth analysis of the key physicochemical properties of 4-Chloro-2-fluorobenzaldehyde, with a primary focus on its melting and boiling points. Designed for researchers, scientists, and professionals in drug development, this document furnishes not only established data but also detailed, field-proven methodologies for the experimental determination of these crucial parameters. The protocols are presented with an emphasis on the underlying scientific principles to ensure robust and reproducible results.

Introduction to this compound: A Key Synthetic Intermediate

This compound is a halogenated aromatic aldehyde that serves as a vital building block in organic synthesis. Its unique substitution pattern, featuring both chloro and fluoro groups on the benzaldehyde scaffold, imparts distinct reactivity and makes it a valuable precursor in the synthesis of a wide array of more complex molecules. This compound is particularly significant in the pharmaceutical and agrochemical industries, where it is utilized in the development of novel therapeutic agents and crop protection chemicals.[1] An accurate understanding of its physical properties, such as melting and boiling points, is fundamental for its effective use in reaction design, process scale-up, and quality control.

Physicochemical and Spectroscopic Data

A summary of the essential physicochemical and spectroscopic identifiers for this compound is provided below. This data is critical for the unambiguous identification and characterization of the compound.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2][3] |

| CAS Number | 61072-56-8 | [1][2] |

| Molecular Formula | C₇H₄ClFO | [1][2] |

| Molecular Weight | 158.56 g/mol | [1][3] |

| Appearance | White to light yellow or pale cream crystalline powder/solid | [1][2] |

| Melting Point | 56-62 °C (range) | [1][2][4][5] |

| Boiling Point | Data not readily available in public literature. An experimental protocol for its determination is provided in Section 4. | |

| Solubility | Insoluble in water | [5] |

| InChI Key | UVGYSEIWAOOIJR-UHFFFAOYSA-N | [2][3] |

| SMILES | C1=CC(=C(C=C1Cl)F)C=O | [3] |

Experimental Determination of Melting Point

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically depresses the melting point and broadens the melting range. Therefore, accurate melting point determination is a crucial indicator of purity.

Causality Behind Experimental Choices

The capillary method is the most common and reliable technique for determining the melting point of a solid organic compound.[5] This method involves heating a small, powdered sample in a sealed capillary tube within a calibrated apparatus that allows for precise temperature control and observation. The choice of a slow heating rate (approximately 1-2 °C per minute) near the expected melting point is critical. Rapid heating can lead to an artificially broad melting range and an inaccurate reading due to the lag between the thermometer reading and the actual temperature of the sample.

Step-by-Step Protocol for Melting Point Determination

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and finely powdered. This can be achieved by grinding the crystals in a mortar and pestle.

-

Obtain a glass capillary tube, sealed at one end.

-

Press the open end of the capillary tube into the powdered sample to collect a small amount of material.

-

Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be between 2-3 mm.

-

-

Apparatus Setup:

-

Use a calibrated digital melting point apparatus.

-

Insert the capillary tube containing the sample into the designated slot in the apparatus.

-

-

Measurement:

-

If the approximate melting point is unknown, a rapid preliminary heating can be performed to estimate the range.

-

For an accurate measurement, set the starting temperature to about 15-20 °C below the expected melting point of 58-61 °C.

-

Set the heating rate (ramp rate) to 1-2 °C per minute.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Continue heating and record the temperature at which the entire sample has melted into a clear liquid (T₂).

-

The melting point is reported as the range T₁ - T₂.

-

-

Self-Validation:

-

To ensure accuracy, perform the measurement in triplicate with fresh samples and new capillary tubes for each run. The results should be consistent within a narrow margin.

-

A "mixed melting point" can be performed to confirm the identity of the substance. A 50:50 mixture with an authentic sample of this compound should exhibit the same sharp melting point. If the unknown is a different compound, the mixture will show a depressed and broadened melting range.

-

Experimental Workflow Diagram

Caption: Workflow for Melting Point Determination.

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure, leading to the formation of vapor bubbles throughout the bulk of the liquid. Since the boiling point of this compound is not readily found in the literature, an experimental determination is necessary.

Rationale for the Chosen Method

For small sample quantities, the micro boiling point determination method using a Thiele tube or a similar oil bath setup is highly effective. This technique relies on observing the temperature at which a rapid and continuous stream of bubbles emerges from a submerged, inverted capillary tube, and then noting the temperature at which this stream ceases and the liquid is drawn back into the capillary upon cooling. This latter temperature corresponds to the point where the vapor pressure inside the capillary equals the atmospheric pressure, providing an accurate boiling point measurement.

Step-by-Step Protocol for Micro Boiling Point Determination

-

Apparatus Assembly:

-

Attach a small test tube (e.g., a Durham tube) to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

Add approximately 0.5 mL of this compound to the test tube (this will require melting the solid first).

-

Take a capillary tube (sealed at one end) and place it, open end down, into the liquid in the test tube.

-

Clamp the thermometer assembly so that it is suspended in a Thiele tube or an oil bath. The heat-transfer fluid (mineral oil or silicone oil) should be well above the level of the sample.

-

-

Heating and Observation:

-

Gently heat the side arm of the Thiele tube or the oil bath with a Bunsen burner or a heating mantle. The design of the Thiele tube promotes convection currents, ensuring uniform heating.

-

As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the tip of the capillary tube. This indicates that the liquid has reached a temperature slightly above its boiling point.

-

-

Measurement:

-

Remove the heat source and allow the apparatus to cool slowly.

-

Observe the capillary tube closely. The rate of bubbling will decrease as the liquid cools.

-

The boiling point is the temperature at which the bubbling stops and the liquid is drawn up into the capillary tube. Record this temperature.

-

-

Self-Validating System:

-

Allow the apparatus to cool further, and then reheat to obtain a second determination. A consistent result validates the measurement.

-

It is crucial to record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent. If the pressure is not at standard sea level (760 mmHg), a correction may be necessary.

-

Experimental Workflow Diagram

Caption: Workflow for Micro Boiling Point Determination.

Conclusion

This technical guide has provided a detailed overview of the melting point of this compound, supplemented with a robust, step-by-step protocol for its experimental verification. While the boiling point is not documented in readily accessible literature, a reliable micro-determination method has been outlined to enable researchers to ascertain this value accurately. Adherence to these protocols, grounded in established chemical principles, will ensure the generation of high-quality, reproducible data essential for the successful application of this important chemical intermediate in research and development.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound, 98% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound | C7H4ClFO | CID 2724908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 61072-56-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. This compound, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

A Spectroscopic Investigation of 4-Chloro-2-fluorobenzaldehyde: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectral data for 4-Chloro-2-fluorobenzaldehyde (C₇H₄ClFO), a key intermediate in the synthesis of pharmaceuticals and other high-value chemical entities.[1][2] Intended for researchers, scientists, and professionals in drug development, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of the title compound. The guide offers not just the raw spectral data but also a detailed interpretation grounded in established spectroscopic principles, providing insights into the structural nuances of this halogenated aromatic aldehyde. Furthermore, it includes detailed, field-proven experimental protocols to ensure the reproducibility and integrity of the presented data.

Introduction: The Significance of this compound

This compound is a substituted aromatic aldehyde whose unique electronic and structural features, conferred by the presence of both chloro and fluoro substituents on the benzene ring, make it a versatile building block in organic synthesis.[1] Its applications span the pharmaceutical, agrochemical, and dye industries.[2] Accurate and unambiguous characterization of this intermediate is paramount to ensure the quality, purity, and desired outcome of subsequent synthetic transformations. Spectroscopic techniques are indispensable tools for this purpose, each providing a unique piece of the structural puzzle.[3][4] This guide will systematically explore the ¹H NMR, ¹³C NMR, IR, and MS data to provide a complete spectroscopic profile of this compound.

Molecular Structure and Spectroscopic Correlation

The molecular structure of this compound dictates its interaction with electromagnetic radiation, giving rise to its characteristic spectra. The following diagram illustrates the numbering of the atoms for spectroscopic assignment purposes.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[5] For aromatic compounds, the chemical shifts and coupling constants of the protons are particularly informative about the substitution pattern on the ring.[6][7]

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by a downfield aldehyde proton signal and a complex multiplet pattern for the aromatic protons.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-aldehyde | ~10.3 | s (singlet) | - |

| H-3 | ~7.5 | d (doublet) | ~8.5 |

| H-5 | ~7.3 | dd (doublet of doublets) | ~8.5, ~2.0 |

| H-6 | ~7.9 | t (triplet) | ~8.5 |

Causality Behind Assignments:

-

Aldehyde Proton (H-aldehyde): The proton attached to the carbonyl carbon is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group, resulting in its characteristic downfield chemical shift of around 10.3 ppm.[4][5] It appears as a singlet as it has no adjacent protons to couple with.

-

Aromatic Protons (H-3, H-5, H-6): The aromatic protons resonate in the region of 7.0-8.0 ppm, typical for substituted benzenes.[6] The electron-withdrawing nature of the aldehyde, chloro, and fluoro groups deshields these protons. The specific multiplicities and coupling constants arise from spin-spin coupling with neighboring protons and fluorine.

-

H-6: This proton is ortho to the strongly electron-withdrawing aldehyde group, leading to its downfield shift. It appears as a triplet due to coupling with both H-5 and the fluorine atom at C-2 (ortho coupling).

-

H-3: This proton is ortho to the fluorine atom and meta to the aldehyde and chloro groups. It appears as a doublet due to coupling with the adjacent H-5.

-

H-5: This proton is coupled to both H-3 and H-6, resulting in a doublet of doublets.

-

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Carbon | Chemical Shift (δ, ppm) | Coupling to Fluorine (J, Hz) |

| C=O | ~188 | d (doublet), ~4.0 |

| C-1 | ~125 | d (doublet), ~3.0 |

| C-2 | ~163 | d (doublet), ~260 |

| C-3 | ~115 | d (doublet), ~22 |

| C-4 | ~140 | s (singlet) |

| C-5 | ~130 | s (singlet) |

| C-6 | ~135 | d (doublet), ~10 |

Causality Behind Assignments:

-

Carbonyl Carbon (C=O): The carbonyl carbon is significantly deshielded and appears at a characteristic downfield shift of around 188 ppm.[8] It exhibits a small coupling with the fluorine atom.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents.

-

C-2: This carbon is directly bonded to the highly electronegative fluorine atom, causing a large downfield shift and a significant one-bond carbon-fluorine coupling constant (¹JCF) of approximately 260 Hz.[9]

-

C-4: This carbon is attached to the chlorine atom and appears at a downfield shift.

-

C-1, C-3, C-6: These carbons show varying degrees of shielding and deshielding based on their proximity to the electron-withdrawing groups. They also exhibit smaller two- and three-bond couplings to the fluorine atom (²JCF and ³JCF).[9]

-

Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[10] The IR spectrum of this compound is dominated by absorptions corresponding to the aldehyde and aromatic functionalities.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~2850 and ~2750 | C-H stretch (aldehyde) | Medium |

| ~1700 | C=O stretch (carbonyl) | Strong |

| ~1600, ~1580, ~1470 | C=C stretch (aromatic ring) | Medium to Strong |

| ~1200 | C-F stretch | Strong |

| ~850 | C-Cl stretch | Medium |

| ~800-600 | C-H out-of-plane bending | Strong |

Causality Behind Assignments:

-

Aldehyde Group: The presence of the aldehyde is confirmed by two characteristic C-H stretching vibrations around 2850 cm⁻¹ and 2750 cm⁻¹, and a very strong C=O stretching absorption around 1700 cm⁻¹.[11][12] The conjugation of the carbonyl group with the aromatic ring slightly lowers the C=O stretching frequency compared to a saturated aldehyde.[11]

-

Aromatic Ring: The C=C stretching vibrations of the aromatic ring typically appear in the 1600-1450 cm⁻¹ region.[13] The C-H out-of-plane bending vibrations in the 800-600 cm⁻¹ region are indicative of the substitution pattern on the benzene ring.

-

Halogen Groups: The C-F and C-Cl stretching vibrations are observed in the fingerprint region, with the C-F stretch typically being stronger and at a higher wavenumber than the C-Cl stretch.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.[1]

| m/z (mass-to-charge ratio) | Proposed Fragment | Significance |

| 158/160 | [M]⁺ | Molecular ion peak (presence of Cl isotope) |

| 157/159 | [M-H]⁺ | Loss of a hydrogen radical |

| 129/131 | [M-CHO]⁺ | Loss of the formyl radical |

| 94 | [M-CHO-Cl]⁺ | Loss of formyl radical and chlorine |

| 75 | [C₆H₄]⁺ | Benzene ring fragment |

Causality Behind Fragmentation:

-

Molecular Ion Peak: The mass spectrum will show a molecular ion peak at m/z 158. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a smaller peak at m/z 160 (the M+2 peak) with about one-third the intensity of the molecular ion peak is expected.[14] This isotopic pattern is a clear indicator of the presence of a single chlorine atom in the molecule.

-

Fragmentation: Upon ionization, the molecular ion can undergo fragmentation. Common fragmentation pathways for benzaldehydes include the loss of a hydrogen radical to form a stable acylium ion ([M-H]⁺) and the loss of the formyl radical (CHO) to yield a substituted phenyl cation ([M-CHO]⁺).[1][15] Further fragmentation can lead to the loss of the halogen atoms.

Caption: A simplified fragmentation pathway for this compound.

Experimental Protocols

The following protocols are provided as a guide for obtaining high-quality spectral data for this compound.

NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

-

Data Acquisition (¹H NMR):

-

Pulse Angle: 30-45°.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16.

-

-

Data Acquisition (¹³C NMR):

-

Pulse Program: Proton-decoupled.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more.

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the peaks in the ¹H NMR spectrum.

-

FTIR Spectroscopy (ATR Method)

-

Instrument and Sample Preparation:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[13]

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.

-

-

Background Spectrum:

-

Acquire a background spectrum of the empty ATR crystal.

-

-

Sample Spectrum:

-

Place a small amount of solid this compound onto the ATR crystal.

-

Apply pressure using the ATR clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

GC-MS Analysis

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in a volatile solvent such as dichloromethane.

-

Prepare working standards by serial dilution of the stock solution.

-

-

GC-MS Conditions:

-

Gas Chromatograph:

-

Injector: Split/splitless, operated in splitless mode.

-

Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[15]

-

Source Temperature: 230°C.

-

Scan Range: m/z 40-400.

-

-

-

Data Analysis:

-

Identify the peak corresponding to this compound by its retention time.

-

Analyze the mass spectrum of the peak and compare it with the expected fragmentation pattern.

-

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and reliable means for the identification and structural characterization of this compound. The detailed analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra, supported by established spectroscopic principles and detailed experimental protocols, offers a valuable resource for researchers and scientists in the pharmaceutical and chemical industries. Adherence to the outlined methodologies will ensure the generation of high-quality, reproducible data, which is essential for quality control and regulatory compliance.

References

-

ResearchGate. NMR Spectroscopy of Aromatic Compounds (#1e). [Link]

-

Advances in Polymer Science. Fourier-Transform Infrared Spectroscopy (FTIR). [Link]

-

AZoOptics. The Different Types of Spectroscopy for Chemical Analysis. [Link]

-

Supporting Information. [Link]

-

Brainly. [FREE] NMR Analysis of Benzaldehyde. [Link]

-

Nanalysis. Sample Experiments – Simple affordable, safe examples of undergrad NMR labs. [Link]

-

Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

ResearchGate. Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather. [Link]

-

SpectraBase. This compound. [Link]

-

ResearchGate. Typical 2 H-NMR spectrum of benzaldehyde obtained on a 500 MHz... [Link]

-

PubChem. This compound. [Link]

-

ResearchGate. How to detect Halogenated Benzene in crude oil matrix using GC/MS? [Link]

-

ResearchGate. (a) Mass spectrum and (b) proposed mass fragmentation pattern of the developed compound. [Link]

-

Organic Chemistry: A Tenth Edition. 19.14 Spectroscopy of Aldehydes and Ketones. [Link]

-

NINGBO INNO PHARMCHEM. This compound: Properties, Uses, and Sourcing from NINGBO INNO PHARMCHEM. [Link]

-

Fiveable. 4-chlorobenzaldehyde Definition. [Link]

-

Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]

-

NIST WebBook. Benzaldehyde, 4-chloro-. [Link]

-

ResearchGate. Mass spectrum of 4-chlorobenzaldehyde. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. whitman.edu [whitman.edu]

- 3. edinst.com [edinst.com]

- 4. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. brainly.com [brainly.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. fiveable.me [fiveable.me]

- 9. rsc.org [rsc.org]

- 10. Fourier-Transform Infrared Spectroscopy (FTIR) – Advances in Polymer Science [ncstate.pressbooks.pub]

- 11. rsc.org [rsc.org]

- 12. Benzaldehyde, 4-chloro- [webbook.nist.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

4-Chloro-2-fluorobenzaldehyde safety data sheet (SDS) and handling precautions

A Technical Guide to the Safe Handling of 4-Chloro-2-fluorobenzaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

As a key building block in the synthesis of novel pharmaceutical and agrochemical compounds, this compound (CAS No: 61072-56-8) is a common reagent in the modern research laboratory.[1] Its unique substitution pattern makes it a valuable intermediate for creating complex organic molecules.[1] However, its utility is matched by a specific hazard profile that necessitates a thorough understanding and implementation of rigorous safety protocols. This guide provides an in-depth, experience-driven framework for handling this compound, moving beyond mere compliance to foster a culture of proactive safety and scientific integrity.

Section 1: Hazard Identification and Core Chemical Profile

A foundational understanding of a chemical's intrinsic properties is the starting point for any risk assessment. This compound is a solid, appearing as a white to light yellow powder or crystal, which dictates the primary routes of exposure—namely inhalation of dust and direct skin or eye contact.[1]

GHS Classification and Risk Analysis

The Globally Harmonized System (GHS) provides a clear, standardized summary of the chemical's hazards. It is classified with the signal word "Warning" and is associated with three primary hazard statements.[2][3]

| GHS Classification | Hazard Statement | Code | Practical Implication for Researchers |

| Skin Corrosion/Irritation | Causes skin irritation | H315 | Direct contact can lead to localized redness, inflammation, or dermatitis. This underscores the need for meticulous glove selection and handling techniques to prevent skin exposure.[2][3] |

| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | Accidental contact with the eyes from dust particles can cause significant, potentially painful irritation. This mandates the use of appropriate, fully-sealed eye protection at all times.[2][3] |

| Specific Target Organ Toxicity | May cause respiratory irritation | H335 | Inhalation of the fine powder can irritate the nose, throat, and lungs, leading to coughing and discomfort. This is the primary driver for requiring the use of engineering controls like fume hoods.[2][3] |

Physicochemical Properties

These properties are essential for understanding the compound's behavior during experiments and in the event of an accidental release.

| Property | Value | Source |

| CAS Number | 61072-56-8 | [1][4] |

| Molecular Formula | C₇H₄ClFO | [1][2] |

| Molecular Weight | 158.56 g/mol | [1][2] |

| Appearance | White to light yellow powder/crystal | [1] |

| Melting Point | 58 - 61 °C | [1] |

Section 2: A Proactive Safety Framework: The Hierarchy of Controls

Effective laboratory safety is not solely reliant on personal protective equipment (PPE). It is achieved by implementing a multi-layered strategy known as the Hierarchy of Controls. This framework prioritizes the most effective control measures to eliminate or minimize hazards.

Engineering Controls: The First Line of Defense

The primary engineering control is the mandatory use of a certified chemical fume hood for any procedure that could generate dust, including weighing, transferring, and adding to a reaction vessel.[5] This directly mitigates the respiratory irritation hazard (H335).[3] Furthermore, laboratory design must include easily accessible and regularly tested safety showers and eyewash stations.[5]

Administrative Controls: Standardizing Safe Practices

A written Standard Operating Procedure (SOP) for handling this compound is essential. This document should be readily available and serve as the basis for mandatory, documented training for all personnel who will handle the compound. Access to the chemical and its handling areas should be restricted to trained and authorized individuals.

Personal Protective Equipment (PPE): The Final Barrier

PPE is not a substitute for robust engineering and administrative controls but is essential as the final barrier between the researcher and the chemical.

| Protection Type | Specification | Rationale and Best Practices |

| Eye & Face | Chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133. A face shield may be worn over goggles for added protection.[5] | Standard safety glasses are insufficient. Goggles must provide a full seal around the eyes to protect against airborne dust. |

| Skin | Nitrile gloves (inspect before use). A buttoned, long-sleeved laboratory coat. | Nitrile provides good chemical resistance. Contaminated gloves must be removed using proper technique and disposed of as hazardous waste.[6] A lab coat prevents incidental contact with skin on the arms. |

| Respiratory | Not required if handled exclusively within a functioning fume hood. For emergencies or spill cleanup outside a hood, a NIOSH/MSHA-approved respirator is necessary.[7] | Relying on engineering controls is the preferred method for respiratory protection. Respirator use requires a formal program, including fit-testing. |

Section 3: Step-by-Step Protocol for Safe Handling

This protocol provides a self-validating workflow. Adherence to each step ensures that risks are systematically managed.

-

Preparation and Pre-Use Checks:

-

Verify the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).

-

Ensure the work area within the hood is clean and uncluttered.

-

Confirm the locations of the nearest eyewash station, safety shower, and fire extinguisher.

-

Don all required PPE (goggles, nitrile gloves, lab coat).

-

-

Weighing and Dispensing:

-

Perform all weighing and transfer operations on a disposable weigh paper or in a suitable container inside the chemical fume hood to contain any dust.

-

Use a dedicated spatula for this chemical.

-

Close the primary container immediately after dispensing the required amount.

-

-

Use in Reaction:

-

When adding the solid to a reaction vessel, do so slowly and carefully to prevent generating airborne dust.

-

Keep the reaction apparatus within the fume hood for the duration of the experiment.

-

-

Post-Handling Cleanup:

-

Carefully fold the weigh paper and dispose of it, along with any used gloves, in the designated solid hazardous waste container.

-

Wipe down the spatula and the work surface inside the fume hood with a damp cloth or paper towel to collect any residual dust, disposing of the wipe in the hazardous waste. Do not dry sweep.

-

Wash hands thoroughly with soap and water after removing gloves.[6]

-

Section 4: Emergency Procedures and First Aid

Preparedness is paramount. All personnel must be familiar with these procedures before beginning work.

Accidental Release Measures (Spill Response)

For a small, contained spill within a fume hood:

-

Alert personnel in the immediate area.

-

Ensure proper PPE is worn.

-

Gently cover the solid spill with a damp paper towel or use an appropriate spill kit absorbent to avoid generating dust.[8]

-

Carefully sweep or scoop the material into a labeled, sealable container for hazardous waste disposal.[5]

-

Clean the spill area thoroughly with soap and water.

-

For large spills, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.

First-Aid Measures (Exposure Response)

Immediate and correct first aid is critical to minimizing harm.

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[5]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[5]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Clean the mouth with water. Seek immediate medical attention.[7]

Section 5: Storage and Disposal

Proper long-term management of the chemical and its waste is a crucial component of the laboratory safety lifecycle.

Storage Conditions

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

-

The storage area should be a designated chemical storage cabinet or room, away from general traffic.

-

Store locked up and away from incompatible materials.[5]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents, as these can lead to vigorous or uncontrolled reactions.[5]

Disposal Considerations

-

All waste, including the chemical itself, contaminated items (gloves, weigh paper), and empty containers, must be treated as hazardous waste.

-

Dispose of waste in a designated, properly labeled, and sealed container.

-

Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.[5] Chemical waste generators are responsible for ensuring complete and accurate classification and disposal.[5]

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Albert Kerbl GmbH. (n.d.). Protective Equipment | Plant Protection. Retrieved from [Link]

-

SD Fine-Chem. (n.d.). 4-CHLOROBENZALDEHYDE Safety Data Sheet. Retrieved from [Link]

-

Fisher Scientific. (2024, February 10). Safety Data Sheet: 2-Chloro-4-fluorobenzaldehyde. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

-

Chemoventory. (2022, August 24). Safety Data Sheet: 4-Fluorobenzaldehyde. Retrieved from [Link]

-

BESA. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-4-fluorobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C7H4ClFO | CID 2724908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Chloro-4-fluorobenzaldehyde | C7H4ClFO | CID 145024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. fishersci.com [fishersci.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. 4-CHLOROBENZALDEHYDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Introduction: The Strategic Importance of 4-Chloro-2-fluorobenzaldehyde

An In-Depth Technical Guide to the Reactivity and Stability of 4-Chloro-2-fluorobenzaldehyde

This compound is a highly versatile substituted benzaldehyde that serves as a critical building block in modern organic synthesis. Its unique trifunctional nature—an electrophilic aldehyde, an inductively withdrawing ortho-fluorine, and a para-chlorine—provides a nuanced reactivity profile that is strategically leveraged by researchers, particularly in the fields of pharmaceutical and agrochemical development.[1] This distinct electronic and steric arrangement allows for selective transformations at both the carbonyl group and the aromatic ring, making it an indispensable intermediate for constructing complex molecular architectures found in high-value compounds like anti-cancer agents.[1]

This guide offers a deep dive into the chemical behavior of this compound. Moving beyond a simple recitation of reactions, we will explore the underlying electronic and mechanistic principles that govern its reactivity and stability. For the practicing scientist, understanding why this molecule behaves as it does is paramount for optimizing existing synthetic routes and innovating novel molecular designs.

Section 1: Electronic Properties and Their Influence on Reactivity

The reactivity of this compound is a direct consequence of the interplay between its three functional components.

-

The Aldehyde Group (-CHO): As a powerful electron-withdrawing group (EWG), the aldehyde deactivates the aromatic ring toward electrophilic substitution while strongly activating it for nucleophilic aromatic substitution (SNAr). Its carbonyl carbon is highly electrophilic and serves as the primary site for nucleophilic attack in reactions like condensations, reductions, and organometallic additions.[2]

-

Ortho-Fluorine (-F): Fluorine is the most electronegative element, exerting a potent electron-withdrawing inductive effect (-I). This effect significantly increases the electrophilicity of the adjacent carbonyl carbon and the aromatic carbons. While it also has a resonance donating effect (+R), its poor orbital overlap with the aromatic π-system means the inductive effect dominates, enhancing reactivity toward nucleophiles.

-

Para-Chlorine (-Cl): Chlorine also acts as an EWG through induction (-I) and a weak donating group through resonance (+R). Positioned para to the aldehyde, it contributes to the overall electron deficiency of the ring, further facilitating nucleophilic aromatic substitution.

Collectively, this substitution pattern creates a highly electrophilic aldehyde and an electron-poor aromatic ring primed for specific, predictable chemical transformations.

Section 2: Reactivity at the Carbonyl Group

The electron-deficient nature of the carbonyl carbon in this compound makes it a prime target for a wide array of nucleophilic addition reactions.

Reduction to 4-Chloro-2-fluorobenzyl alcohol

The reduction of the aldehyde to a primary alcohol is a fundamental transformation. Mild reducing agents like sodium borohydride (NaBH₄) are highly effective for this purpose, offering excellent chemoselectivity by leaving the aromatic halogens and other reducible groups like esters untouched.[3]

The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. The resulting alkoxide is then protonated during an aqueous workup to yield the final alcohol.[4][5]

Table 1: Key Parameters for Aldehyde Reduction

| Parameter | Details | Rationale |

| Reducing Agent | Sodium Borohydride (NaBH₄) | Mild, selective for aldehydes/ketones, and operationally simple.[3] |

| Solvent | Methanol (MeOH), Ethanol (EtOH) | Protic solvents that readily dissolve NaBH₄ and the substrate. |

| Temperature | 0 °C to Room Temperature | The reaction is typically exothermic; starting at 0 °C allows for controlled addition. |